
5-Chloro-N-methyl-2,3-dihydro-1H-indole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-methyl-2,3-dihydro-1H-indole-1-carboxamide is an organic compound belonging to the class of indolines. Indolines are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole
Preparation Methods
The synthesis of 5-Chloro-N-methyl-2,3-dihydro-1H-indole-1-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole structure . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
5-Chloro-N-methyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride
Properties
CAS No. |
62368-11-0 |
---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
5-chloro-N-methyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C10H11ClN2O/c1-12-10(14)13-5-4-7-6-8(11)2-3-9(7)13/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChI Key |
QOWKAYKNCKAFHW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.